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Compound of Interest

Compound Name:
8-Methoxyquinoline-3-

carbaldehyde

Cat. No.: B11908046 Get Quote

Executive Summary
8-Methoxyquinoline-3-carbaldehyde (MW: 187.19 Da) is a critical heterocyclic intermediate

often employed in the synthesis of antimicrobial agents and quinoline-based antimalarials. In

drug development, validating this specific regioisomer against its positional isomers (e.g., 6-

methoxy or 7-methoxy analogs) and synthetic precursors (e.g., 8-hydroxyquinoline) is

paramount.

This guide provides a definitive fragmentation analysis. Unlike standard library matching, we

focus on the mechanistic causality of ion formation, specifically highlighting the "Proximity

Effect" unique to the 8-position substituent, which serves as a diagnostic fingerprint.

Chemical Identity & Properties
IUPAC Name: 8-Methoxyquinoline-3-carbaldehyde

Molecular Formula:

[1]

Monoisotopic Mass: 187.0633 Da
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Key Functional Groups:

Quinoline Ring: High stability, directs charge retention.

C-3 Formyl Group (-CHO): Prone to

-cleavage (loss of H• and CO).[2]

C-8 Methoxy Group (-OCH3): Electron-donating, capable of unique interaction with the

ring nitrogen (N-1).

Fragmentation Mechanics: The "Fingerprint"
Pathways
The fragmentation of 8-Methoxyquinoline-3-carbaldehyde under Electron Ionization (EI, 70

eV) or ESI-MS/MS follows three distinct pathways. The convergence of these pathways

provides the structural confirmation.

Pathway A: The Aldehyde -Cleavage (Standard)
Like most aromatic aldehydes, the molecular ion (

, m/z 187) undergoes characteristic losses driven by the carbonyl group.

Step 1 (M-1): Loss of the aldehydic hydrogen atom to form the acylium ion (m/z 186).

Step 2 (M-29): Loss of the formyl radical (

) or sequential loss of CO from the M-1 ion to generate the quinoline cation (m/z 158).

Pathway B: The Methoxy Radical Loss
The methoxy group at the 8-position is labile under high-energy collision.

Step 1 (M-15): Homolytic cleavage of the

bond releases a methyl radical (

), yielding a quinolone-like cation at m/z 172.
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Step 2 (M-43): Sequential loss of

from the M-15 ion (ring contraction/CO ejection) leads to m/z 144.

Pathway C: The Diagnostic "8-Positional" Effect
(Critical)
This is the differentiator. Research into oxygenated quinolines indicates that 8-

methoxyquinoline derivatives undergo a unique rearrangement not seen in 6- or 7-isomers.

Mechanism: The close proximity of the 8-methoxy group to the ring nitrogen (N-1) facilitates

an intramolecular hydrogen transfer or specific rearrangement.

Observation: A distinct loss of 3 Da (

) or formal loss of

(Formaldehyde, 30 Da) is often enhanced in 8-substituted quinolines compared to other
isomers.

Key Ion: The presence of a stable ion at m/z 157 (M -

) or m/z 158 (M -

) with high abundance distinguishes it from isomers where the methoxy is distal to the
nitrogen.

Visualization of Fragmentation Pathways[3][4]
The following diagram maps the logical flow of fragmentation, distinguishing between generic

aldehyde behavior and specific 8-methoxy signatures.
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Pathway Legend

Molecular Ion (M+)
m/z 187

Acylium Ion (M-H)
m/z 186

- H• (Aldehyde alpha-cleavage)

[M - CH3]+
m/z 172

- CH3• (Methoxy cleavage)

[M - CHO]+
m/z 158

- CHO•
[M - CH2O]+

m/z 157
(Diagnostic for 8-OMe)

- CH2O (8-Positional Rearrangement)

- CO

[M - CH3 - CO]+
m/z 144

- CO (Ring contraction)

Blue: Parent | Red: Primary Daughter | Green: Diagnostic | Yellow: Secondary

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree for 8-Methoxyquinoline-3-carbaldehyde showing

diagnostic ions.

Comparative Performance Guide
This section objectively compares the MS profile of the target compound against its most

common "alternatives"—its structural isomer and its synthetic precursor.

Table 1: Diagnostic Ion Comparison
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Feature
8-Methoxyquinoline-

3-carbaldehyde

(Target)

6-Methoxyquinoline-

3-carbaldehyde

(Isomer)

8-Hydroxyquinoline-

3-carbaldehyde

(Precursor)

Molecular Ion (M+) 187 (Strong) 187 (Strong) 173

Base Peak (Likely) m/z 186 or 158 m/z 187 or 172 m/z 173 or 145

Methyl Loss (M-15) m/z 172 (Distinct) m/z 172 (Dominant)
Absent (No methyl

group)

Diagnostic Loss

M-30 (m/z 157)Loss of

facilitated by N-1

proximity

M-15 (m/z 172)Simple

cleavage, no N-1

interaction

M-28 (m/z 145)Loss of

CO (Phenolic)

Differentiation

Strategy

Look for ratio of m/z

157/158.[2]

Absence of "Ortho"

effects; cleaner M-15.

Shift in Molecular Ion

(-14 Da).[1]

Analysis of Causality
Target vs. Isomer: The 6-methoxy isomer lacks the steric proximity to the ring nitrogen.

Consequently, it relies heavily on simple bond homolysis (producing m/z 172). The 8-

methoxy isomer, however, can undergo complex rearrangements involving the N-1 lone pair,

often enhancing the loss of formaldehyde (

) or producing unique hydride transfer ions (M-3 peak).

Target vs. Precursor: The precursor (8-hydroxy) will show a molecular ion at 173. If your

spectrum shows 187 but has a high background of 173, your reaction is incomplete.

Validated Experimental Protocol
To reproduce these results and ensure "Trustworthiness" in your data, follow this self-validating

protocol.

Method: GC-MS (Electron Ionization)
Objective: Obtain a spectrum with sufficient fragmentation for library matching and isomer

differentiation.
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Sample Preparation:

Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) (HPLC Grade).

Why DCM? High solubility for quinolines; low boiling point ensures solvent delay doesn't

mask early fragments.

Inlet Parameters:

Temperature: 250°C.

Mode: Split (20:1).

Reasoning: Split mode prevents detector saturation, which can skew isotope ratios and

relative abundances of fragments.

Column:

Type: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).

Dimensions: 30m x 0.25mm x 0.25µm.

Oven Program:

Start: 80°C (hold 1 min).

Ramp: 20°C/min to 280°C.

Hold: 5 min.

MS Source (EI):

Energy: 70 eV (Standard for library comparison).

Source Temp: 230°C.

Scan Range: m/z 40 – 300.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11908046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Self-Validation Step (Quality Control)
Check: Verify the ratio of m/z 187 (M+) to m/z 188 (M+1).

Criterion: The M+1 peak should be approximately 11-12% of the M+ peak (based on 11

Carbons

1.1% natural abundance).

Failure Mode: If M+1 is >15%, check for detector saturation or co-eluting impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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